molecular formula C9H3BrF6N2O B12846447 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12846447
M. Wt: 349.03 g/mol
InChI Key: WCTQWCVBRWTTCR-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a halogenated and fluorinated benzimidazole derivative. Benzimidazoles are heterocyclic aromatic compounds characterized by fused benzene and imidazole rings. The introduction of bromine at the 4-position, trifluoromethoxy at the 5-position, and trifluoromethyl at the 2-position confers distinct electronic and steric properties to the molecule.

The compound’s trifluoromethyl and trifluoromethoxy groups are critical for improving metabolic stability and membrane permeability, as fluorinated substituents reduce basicity and increase lipophilicity . Bromine, as a heavy halogen, may enhance binding affinity through van der Waals interactions or halogen bonding in biological systems .

Properties

Molecular Formula

C9H3BrF6N2O

Molecular Weight

349.03 g/mol

IUPAC Name

4-bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3BrF6N2O/c10-5-4(19-9(14,15)16)2-1-3-6(5)18-7(17-3)8(11,12)13/h1-2H,(H,17,18)

InChI Key

WCTQWCVBRWTTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of trifluoromethoxy and trifluoromethyl groups: These groups can be introduced using trifluoromethoxy and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethoxybenzene under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide may yield a methoxy-substituted benzimidazole derivative.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that benzimidazole compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various derivatives suggest that modifications in their structure can enhance their efficacy:

CompoundMIC (μg/ml)Target Organism
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleTBDTBD
Other Benzimidazoles50-250Staphylococcus aureus, Escherichia coli, Candida albicans

The presence of trifluoromethyl and trifluoromethoxy groups is believed to contribute to the increased lipophilicity and bioactivity of these compounds, facilitating their interaction with microbial membranes and enzymes .

Anticancer Properties

Benzimidazole derivatives have also been evaluated for their anticancer activities. Studies show that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole have shown IC50 values in the low micromolar range against colorectal carcinoma cell lines:

CompoundIC50 (μM)Cancer Cell Line
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleTBDHCT116
Other Benzimidazoles4.53 - 9.99Various

These findings suggest that the compound may inhibit critical pathways involved in tumor growth and proliferation .

Organic Electronics

The unique electronic properties of benzimidazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties and thermal stability, which are critical for device performance. Recent patents indicate ongoing research into the use of such compounds in developing efficient light-emitting materials .

Chemical Intermediates

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical transformations, making it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives highlighted the antimicrobial efficacy of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole against resistant strains of bacteria. The results demonstrated that this compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, researchers synthesized a library of benzimidazole derivatives, including the target compound. The results indicated that the compound induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference ID
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Br (4), CF₃O (5), CF₃ (2) ~354.06* High lipophilicity, potential enzyme inhibition
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), CF₃ (2) 238.57 Antimicrobial activity
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole Br (6), CH₃ (5), NO₂ (4), CF₃ (2) 340.13 Nitro group enhances redox activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Cl (aryl), F (aryl), CF₃ (triazole) ~550.00* Antiprotozoal activity
2-(Trifluoromethyl)-1H-benzimidazole CF₃ (2) 186.13 Broad-spectrum antiparasitic activity

Notes:

  • Bromine at position 4 may improve binding affinity in hydrophobic pockets compared to smaller halogens like chlorine .

Computational and QSAR Insights

QSAR studies on 2-(trifluoromethyl)-1H-benzimidazole derivatives reveal that fluorine substituents lower the molecule’s electronic energy (e.g., −254.21 kcal/mol) and optimize steric interactions with biological targets . The bromine in the target compound may increase molecular polarizability, enhancing ligand-receptor binding .

Biological Activity

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₃BrF₄N₂
  • Molecular Weight : 283.02 g/mol
  • CAS Number : 1822861-98-2

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their biological activities, including antiparasitic, antimicrobial, antiviral, and anticancer properties. The specific compound in focus has shown promising results in various preclinical studies.

Antiparasitic Activity

A study evaluated a series of benzimidazole derivatives against protozoan parasites and nematodes. Notably, compounds similar to 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole demonstrated significant in vitro activity against:

  • Giardia intestinalis
  • Entamoeba histolytica
  • Trichomonas vaginalis
  • Leishmania mexicana

These compounds exhibited nanomolar activities against the first three protozoa tested, indicating strong antiparasitic potential .

Antimicrobial and Antiviral Properties

Benzimidazoles have been recognized for their broad-spectrum antimicrobial and antiviral activities. The modifications at the 1-, 2-, and 5-positions of the benzimidazole nucleus enhance these properties. The introduction of trifluoromethyl and trifluoromethoxy groups has been shown to increase lipophilicity, potentially improving membrane penetration and bioavailability .

The mechanisms by which benzimidazole derivatives exert their biological effects include:

  • Inhibition of Microtubule Formation : Benzimidazoles disrupt microtubule polymerization, which is crucial for cell division in parasites and cancer cells.
  • Targeting Enzymatic Pathways : Some derivatives inhibit key enzymes involved in metabolic pathways of pathogens, leading to cell death or growth inhibition.

Case Studies

  • In Vivo Studies on Antiparasitic Efficacy : In a model using Trichinella spiralis, compounds similar to the target compound showed effective reduction in adult worm populations at doses as low as 75 mg/kg. This suggests potential for therapeutic use in treating parasitic infections .
  • Anti-inflammatory Activity : Recent studies have indicated that benzimidazole derivatives exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
Antiparasitic4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole<0.1
AntimicrobialVarious Benzimidazole Derivatives<0.5
Anti-inflammatoryBenzimidazole Derivatives with Oxadiazole RingsVariable

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